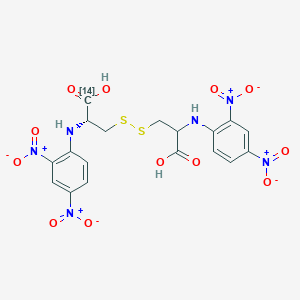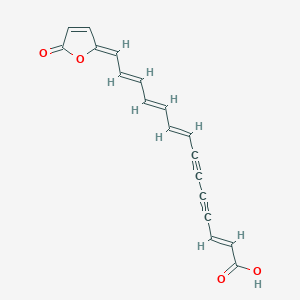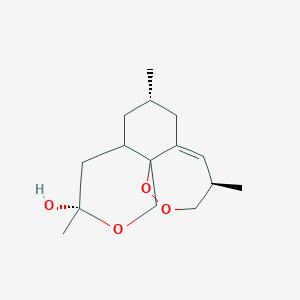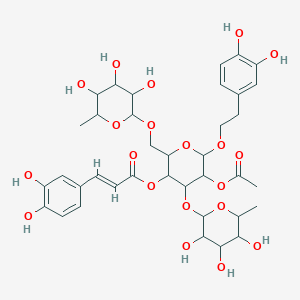
2,4-Dinitrophenylcysteinyl disulfide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dinitrophenylcysteinyl disulfide (DNP-Cys-SS) is a chemical compound that has been used extensively in scientific research. It is a disulfide derivative of cysteine and is commonly used as a thiol-reactive reagent. DNP-Cys-SS has been used in a variety of biochemical and physiological studies, including the investigation of protein-protein interactions, enzyme kinetics, and redox signaling pathways.
Mecanismo De Acción
2,4-Dinitrophenylcysteinyl disulfide is a thiol-reactive reagent that reacts with cysteine residues in proteins. The reaction between 2,4-Dinitrophenylcysteinyl disulfide and cysteine residues forms a disulfide bond, which can be used to crosslink proteins or modify the active site of enzymes. The reaction between 2,4-Dinitrophenylcysteinyl disulfide and cysteine residues can also be used to study the effect of oxidative stress on protein function.
Biochemical and Physiological Effects
2,4-Dinitrophenylcysteinyl disulfide has a number of biochemical and physiological effects. One of the most significant effects of 2,4-Dinitrophenylcysteinyl disulfide is its ability to modify cysteine residues in proteins. This modification can be used to crosslink proteins, modify the active site of enzymes, or study the effect of oxidative stress on protein function. Additionally, 2,4-Dinitrophenylcysteinyl disulfide has been shown to have antioxidant properties, which may be useful in the treatment of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 2,4-Dinitrophenylcysteinyl disulfide is its ability to modify cysteine residues in proteins. This modification can be used to study a variety of biochemical and physiological processes. Additionally, 2,4-Dinitrophenylcysteinyl disulfide is a relatively inexpensive reagent, making it accessible to researchers with limited budgets. However, there are also some limitations to the use of 2,4-Dinitrophenylcysteinyl disulfide. One of the major limitations is its potential toxicity. 2,4-Dinitrophenylcysteinyl disulfide can be toxic to cells at high concentrations, and researchers must take care to use appropriate concentrations in their experiments.
Direcciones Futuras
There are a number of future directions for the use of 2,4-Dinitrophenylcysteinyl disulfide in scientific research. One potential direction is the investigation of the role of 2,4-Dinitrophenylcysteinyl disulfide in redox signaling pathways. By studying the effect of 2,4-Dinitrophenylcysteinyl disulfide on protein function in the presence of oxidative stress, researchers may be able to identify new targets for the treatment of oxidative stress-related diseases. Additionally, the use of 2,4-Dinitrophenylcysteinyl disulfide in the investigation of protein-protein interactions may lead to the identification of new protein complexes and signaling pathways. Finally, the development of new synthesis methods for 2,4-Dinitrophenylcysteinyl disulfide may lead to the creation of new derivatives with unique properties and applications.
Métodos De Síntesis
2,4-Dinitrophenylcysteinyl disulfide can be synthesized using a variety of methods, including the reaction of DNP-Cl with cysteine or the reaction of DNP-Cys-OH with disulfide reagents. The most commonly used method involves the reaction of DNP-Cl with cysteine. This method involves the addition of DNP-Cl to a solution of cysteine in a basic buffer. The reaction proceeds at room temperature, and the resulting product is purified using column chromatography.
Aplicaciones Científicas De Investigación
2,4-Dinitrophenylcysteinyl disulfide has been used in a variety of scientific research applications. One of the most common uses of 2,4-Dinitrophenylcysteinyl disulfide is in the investigation of protein-protein interactions. 2,4-Dinitrophenylcysteinyl disulfide can be used to crosslink proteins that are in close proximity to each other, allowing researchers to identify interacting proteins. 2,4-Dinitrophenylcysteinyl disulfide has also been used in the investigation of enzyme kinetics. By modifying the active site of an enzyme with 2,4-Dinitrophenylcysteinyl disulfide, researchers can study the effect of the modification on enzyme activity. Additionally, 2,4-Dinitrophenylcysteinyl disulfide has been used in the study of redox signaling pathways. By modifying cysteine residues with 2,4-Dinitrophenylcysteinyl disulfide, researchers can study the effect of oxidative stress on protein function.
Propiedades
Número CAS |
133694-79-8 |
|---|---|
Nombre del producto |
2,4-Dinitrophenylcysteinyl disulfide |
Fórmula molecular |
C18H16N6O12S2 |
Peso molecular |
574.5 g/mol |
Nombre IUPAC |
(2R)-3-[[2-carboxy-2-(2,4-dinitroanilino)ethyl]disulfanyl]-2-(2,4-dinitroanilino)(114C)propanoic acid |
InChI |
InChI=1S/C18H16N6O12S2/c25-17(26)13(19-11-3-1-9(21(29)30)5-15(11)23(33)34)7-37-38-8-14(18(27)28)20-12-4-2-10(22(31)32)6-16(12)24(35)36/h1-6,13-14,19-20H,7-8H2,(H,25,26)(H,27,28)/t13-,14?/m0/s1/i17+2 |
Clave InChI |
UMGXLEJJKAWCHT-LYHHLTCISA-N |
SMILES isomérico |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N[C@@H](CSSCC(C(=O)O)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])[14C](=O)O |
SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NC(CSSCC(C(=O)O)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
SMILES canónico |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NC(CSSCC(C(=O)O)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
Sinónimos |
14C-DNPSSC 2,4-dinitrophenylcysteinyl disulfide DNPSSC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-2-methoxybenzamide](/img/structure/B236802.png)
![N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B236808.png)
![N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-4-isobutoxybenzamide](/img/structure/B236809.png)
![(4R)-2-amino-4-hydroxy-9-[(4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purine-6,8-dione](/img/structure/B236816.png)

![(11Z,13E)-6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-5,7,9,15-tetramethyl-1-oxacyclohexadeca-11,13-diene-2,10-dione](/img/structure/B236818.png)
![N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-2-methoxybenzamide](/img/structure/B236823.png)
![4b,5,9b,10-Tetrahydroindeno[1,2-b]indole](/img/structure/B236825.png)
![2-(4-tert-butylphenoxy)-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B236832.png)
![4-isobutoxy-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B236833.png)


![N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-3,5-dimethoxybenzamide](/img/structure/B236856.png)